molecular formula C16H16N4O3S B3937705 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide

Cat. No. B3937705
M. Wt: 344.4 g/mol
InChI Key: JYKWDYWRIFUCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide, commonly known as DNP, is a chemical compound that has been extensively studied in the field of biochemistry and physiology. It is a potent uncoupler of oxidative phosphorylation, which means that it disrupts the production of ATP in mitochondria. This property of DNP has made it a popular tool for researchers studying energy metabolism and obesity.

Mechanism of Action

DNP acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the mitochondrial inner membrane. This leads to a decrease in ATP production and an increase in energy expenditure, which can result in weight loss.
Biochemical and Physiological Effects:
DNP has been shown to have a number of biochemical and physiological effects, including increased oxygen consumption, increased metabolic rate, and decreased ATP production. It has also been shown to increase the expression of genes involved in energy metabolism and mitochondrial biogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DNP in laboratory experiments is its ability to uncouple oxidative phosphorylation in a specific and reversible manner. This allows researchers to study the effects of mitochondrial dysfunction on cellular and physiological processes. However, DNP can also be toxic at high doses and can cause severe side effects, which limits its use in certain experimental settings.

Future Directions

There are several areas of future research that could be explored using DNP. One potential direction is the development of new compounds that can mimic the effects of DNP without the toxic side effects. Another area of research could be the use of DNP as a therapeutic agent for metabolic disorders such as obesity and diabetes. Finally, further studies could be conducted to better understand the mechanisms underlying the biochemical and physiological effects of DNP.

Scientific Research Applications

DNP has been used in a wide range of scientific research applications, including studies of energy metabolism, obesity, and mitochondrial function. It has also been used as a tool for studying the effects of oxidative stress on cells and tissues.

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-19(2)13-8-6-12(7-9-13)17-16(24)18-15(21)11-4-3-5-14(10-11)20(22)23/h3-10H,1-2H3,(H2,17,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKWDYWRIFUCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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